Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate
Description
“Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate” is a chemical compound with the CAS Number: 350997-10-3. It has a molecular weight of 267.74 and its IUPAC name is methyl 2-amino-4-(4-chlorophenyl)-3-thiophenecarboxylate .
Synthesis Analysis
Thiophene derivatives, including “Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate”, can be synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to produce aminothiophene derivatives .Molecular Structure Analysis
The InChI Code of this compound is 1S/C12H10ClNO2S/c1-16-12(15)10-9(6-17-11(10)14)7-2-4-8(13)5-3-7/h2-6H,14H2,1H3 . This indicates the molecular structure of the compound.Scientific Research Applications
Antinociceptive Activity
Thiophene derivatives have been studied for their potential antinociceptive effects, which could make them useful in the development of new pain relief medications. While specific data on Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate is not readily available, similar compounds have shown promising results in this field .
Analgesic Activity
Similar to antinociceptive properties, some thiophene derivatives have been evaluated for their analgesic activity. This suggests that Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate could potentially be used in creating new analgesic drugs .
Antimicrobial Properties
Thiophene derivatives are known to possess antimicrobial properties, which could make them valuable in the fight against infectious diseases. They could be used to develop new antibiotics or as additives to enhance the efficacy of existing treatments .
Antitumor Activity
Research has indicated that certain thiophene derivatives can exhibit antitumor activity, suggesting a potential use for Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate in cancer research, particularly in developing treatments or studying cancer cell biology .
Biological Activity Enhancement
Thiophene-based analogs are of interest due to their wide range of biological effects. They are often used by medicinal chemists to develop compounds with enhanced biological activity, which could include Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate .
Anti-inflammatory Properties
Some thiophene derivatives have shown anti-inflammatory properties, which could be applied in creating new anti-inflammatory drugs or studying inflammatory processes in the body .
Antihypertensive Effects
The potential antihypertensive effects of thiophene derivatives could lead to their use in cardiovascular research and drug development for treating high blood pressure .
Material Science Applications
Beyond medical applications, thiophene derivatives have uses in material science, such as inhibitors of metal corrosion or in the fabrication of light-emitting diodes (LEDs). This suggests a possible research application for Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate in developing new materials or enhancing existing ones .
properties
IUPAC Name |
methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-16-12(15)10-9(6-17-11(10)14)7-2-4-8(13)5-3-7/h2-6H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDGBRSRVRPRMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353986 | |
Record name | methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate | |
CAS RN |
350997-10-3 | |
Record name | Methyl 2-amino-4-(4-chlorophenyl)-3-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=350997-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 350997-10-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.